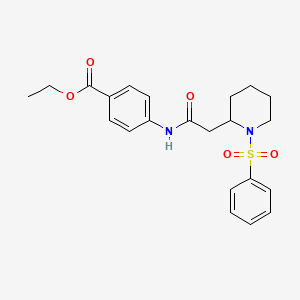
N-(6-bromo-1,3-benzothiazol-2-yl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-bromo-1,3-benzothiazol-2-yl)-4-fluorobenzamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles, which are heterocyclic compounds containing a benzene fused to a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. It also contains a fluorobenzamide group, which consists of a benzene ring attached to an amide group with a fluorine atom .Chemical Reactions Analysis
Benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The fluorine atom in the fluorobenzamide group can also be a site of reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzothiazoles are generally stable and have a aromatic character . The presence of the fluorine atom might increase the compound’s stability and affect its reactivity.Aplicaciones Científicas De Investigación
Antimicrobial Applications
The synthesis of fluorobenzamides containing thiazole has shown promising results as antimicrobial analogs. These compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with the presence of a fluorine atom enhancing their activity (Desai, Rajpara, & Joshi, 2013). Similarly, the introduction of substituted 2-aminobenzothiazoles derivatives has led to compounds showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains (Anuse et al., 2019).
Antitumor Applications
Fluorinated 2-(4-aminophenyl)benzothiazoles have been developed with potent cytotoxicity in vitro in sensitive human breast and other cancer cell lines. These compounds exhibit a biphasic dose-response relationship, with some fluorinated derivatives demonstrating broad-spectrum antitumor activity (Hutchinson et al., 2001). Additionally, water-soluble prodrugs of antitumor benzothiazoles have been synthesized to improve bioavailability and have shown significant tumor growth retardation in preclinical models (Hutchinson et al., 2002).
Enzyme Inhibition and Other Biological Activities
G protein-coupled receptor-35 (GPR35) agonists have been developed based on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, showing high agonistic potency and good druglike properties (Wei et al., 2018). Additionally, novel benzothiazole derivatives have been investigated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities, displaying significant potential in these areas (Menteşe, Ülker, & Kahveci, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2OS/c15-9-3-6-11-12(7-9)20-14(17-11)18-13(19)8-1-4-10(16)5-2-8/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKOAGXFVLHQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
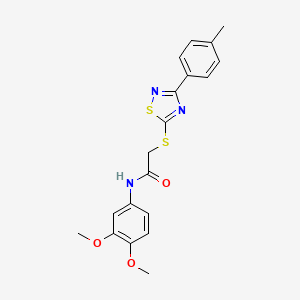
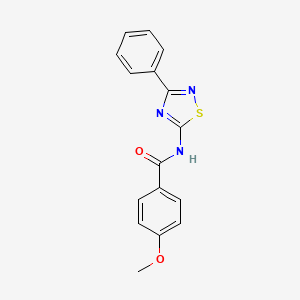
![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2675419.png)
![(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2675420.png)
![N-(4-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2675421.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2675422.png)
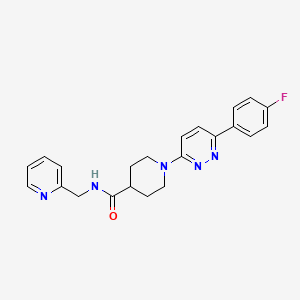
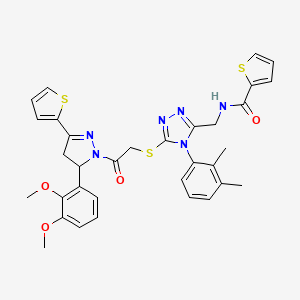
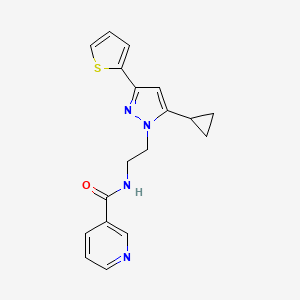
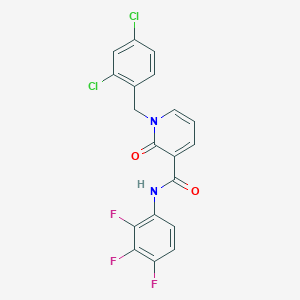
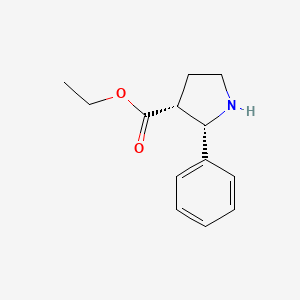
![2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2675434.png)

